molecular formula C22H20Cl2N2O5S B4230564 N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B4230564
M. Wt: 495.4 g/mol
InChI Key: LHNXDKBKBCKEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DASB, and it is a selective serotonin reuptake inhibitor (SSRI) that is used as a radioligand for imaging studies of the serotonin transporter (SERT).

Mechanism of Action

DASB acts as a selective serotonin reuptake inhibitor (N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide) by binding to the serotonin transporter (SERT) and blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin concentration in the synaptic cleft, which enhances neurotransmission and has a positive effect on mood and behavior.
Biochemical and Physiological Effects:
DASB has been shown to have significant effects on the levels of serotonin in the brain, which has important implications for the treatment of various neurological and psychiatric disorders. It has been shown to increase serotonin concentration in the synaptic cleft, which can lead to improvements in mood and behavior. Additionally, DASB has been shown to have a high affinity for SERT, which makes it an effective radioligand for imaging studies of SERT.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASB in lab experiments is its high affinity for SERT, which makes it an effective radioligand for imaging studies of SERT. Additionally, DASB has been shown to have minimal toxicity and side effects, which makes it a safe and reliable compound to use in lab experiments. However, one of the limitations of using DASB is its high cost, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on DASB. One area of research is the development of new and improved methods for synthesizing DASB, which could lead to more efficient and cost-effective production of the compound. Additionally, there is a need for further research on the biochemical and physiological effects of DASB, particularly in relation to its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of DASB, which could lead to the development of new and improved N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides with enhanced efficacy and fewer side effects.

Scientific Research Applications

DASB has been extensively used in scientific research for imaging studies of the serotonin transporter (SERT). It is a radioligand that binds specifically to SERT and allows for the visualization of SERT density and distribution in the brain. This has important applications in the diagnosis and treatment of various neurological and psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5S/c1-26(32(28,29)17-9-11-20(30-2)21(13-17)31-3)16-7-4-14(5-8-16)22(27)25-19-12-15(23)6-10-18(19)24/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNXDKBKBCKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(2,5-dichlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

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